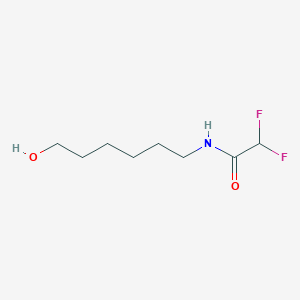

2,2-Difluoro-N-(6-hydroxyhexyl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15F2NO2 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2,2-difluoro-N-(6-hydroxyhexyl)acetamide |

InChI |

InChI=1S/C8H15F2NO2/c9-7(10)8(13)11-5-3-1-2-4-6-12/h7,12H,1-6H2,(H,11,13) |

InChI Key |

LYVZTCKQLRWITH-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCO)CCNC(=O)C(F)F |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of 2,2 Difluoro N 6 Hydroxyhexyl Acetamide

Retrosynthetic Analysis and Precursor Identification for 2,2-Difluoro-N-(6-hydroxyhexyl)acetamide Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the amide bond, as this bond is typically formed late in a synthetic sequence. This C-N bond cleavage reveals two key precursors: 6-aminohexan-1-ol and a derivative of 2,2-difluoroacetic acid.

The retrosynthetic disconnection can be visualized as follows:

This analysis identifies the following primary precursors:

6-aminohexan-1-ol: This bifunctional molecule provides the 6-hydroxyhexyl portion of the target compound.

2,2-difluoroacetic acid or its activated derivatives: This component provides the 2,2-difluoroacetyl moiety. Common activated derivatives include acyl chlorides (e.g., 2,2-difluoroacetyl chloride) or esters. smolecule.com

Optimized Synthetic Pathways to this compound

The forward synthesis of this compound logically follows the connections identified in the retrosynthetic analysis. The key step is the formation of the amide bond between 6-aminohexan-1-ol and a 2,2-difluoroacetylating agent.

The formation of the amide bond is a crucial step in this synthesis. Several methods can be employed for this transformation. A common and efficient method is the reaction of an amine with an acyl chloride. georgiasouthern.edu In this case, 6-aminohexan-1-ol would be reacted with 2,2-difluoroacetyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Alternative methods for amide bond formation include the use of coupling reagents to activate the carboxylic acid (2,2-difluoroacetic acid) directly, followed by reaction with the amine.

The 2,2-difluoroacetyl group is introduced using a suitable electrophilic reagent. 2,2-Difluoroacetyl chloride is a potent acylating agent for this purpose. lookchem.com Its high reactivity is due to the electron-withdrawing nature of the two fluorine atoms, which makes the carbonyl carbon highly electrophilic. smolecule.com The reaction with the primary amine of 6-aminohexan-1-ol proceeds readily to form the stable amide bond.

The 6-hydroxyhexyl portion of the molecule is sourced from 6-aminohexan-1-ol. This readily available starting material contains both the necessary amine for amide bond formation and a terminal hydroxyl group. It is important to consider the potential for the hydroxyl group to react with the acylating agent. However, the primary amine is significantly more nucleophilic than the primary alcohol, leading to selective acylation at the nitrogen atom under controlled reaction conditions.

Stereochemical Control and Regioselectivity in Synthetic Approaches to Difluoroacetamides

For the synthesis of this compound, the target molecule itself is achiral, so stereochemical control is not a primary concern. However, in the broader context of difluoroacetamide synthesis, particularly when dealing with chiral precursors or catalysts, achieving high stereoselectivity can be critical. researchgate.net

Regioselectivity, the control of which position a reagent reacts on a molecule, is a key consideration in this synthesis. wikipedia.org The reaction between 6-aminohexan-1-ol and 2,2-difluoroacetyl chloride demonstrates excellent regioselectivity. The primary amine is a much stronger nucleophile than the hydroxyl group, ensuring that the acylation occurs exclusively at the nitrogen atom to form the desired amide. This inherent difference in reactivity simplifies the synthesis and avoids the need for protecting groups on the hydroxyl function.

Chemical Transformations and Derivatizations of the this compound Scaffold

The this compound scaffold possesses two primary functional groups that can be targeted for further chemical transformations: the terminal hydroxyl group and the amide linkage.

The terminal hydroxyl group can undergo a variety of common organic reactions, including:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Reaction with alkyl halides or other electrophiles to form ethers.

Oxidation: Conversion of the primary alcohol to an aldehyde or a carboxylic acid.

The amide bond is generally stable, but it can be hydrolyzed under acidic or basic conditions to revert to the starting amine and carboxylic acid.

These potential derivatizations allow for the generation of a library of related compounds with modified properties, which can be useful for structure-activity relationship studies in various applications.

Theoretical Modifications at the Terminal Hydroxyl Group

In theory, the terminal hydroxyl group of This compound could undergo various common chemical transformations. These include esterification with a range of carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to yield ester derivatives. Another potential modification is etherification, where the hydroxyl group is converted into an ether by reacting it with alkyl halides or other alkylating agents under basic conditions.

Hypothetical Alterations to the Alkyl Chain Length and Substitution Patterns

Analogs of This compound with different alkyl chain lengths could theoretically be synthesized by starting with amino alcohols of varying chain lengths (e.g., 4-aminobutanol, 8-aminooctanol) and reacting them with a difluoroacetylating agent. Introducing substitution patterns on the alkyl chain would require more complex multi-step syntheses, starting from appropriately substituted diols or other precursors.

Conceptual Variations of the Difluoroacetyl Group

Varying the fluoroacetyl group could involve synthesizing analogs with a monofluoroacetyl or a trifluoroacetyl group. This would be achieved by using the corresponding monofluoro- or trifluoroacetylating agents in the initial acylation step with 6-aminohexanol. The reactivity and properties of the final compound would be expected to change based on the degree of fluorination.

Generalized Scale-Up Considerations for Academic and Preclinical Research

For academic and preclinical research, scaling up the synthesis of a compound like This compound would involve several key considerations. The availability and cost of starting materials, such as 6-aminohexanol and the difluoroacetylating agent, would be primary factors. Optimization of reaction conditions, including solvent selection, temperature control, and purification methods (such as crystallization or chromatography), would be crucial to ensure a reproducible and efficient process. For preclinical studies, the synthesis would need to be conducted under conditions that ensure high purity and characterization of the final compound, often requiring the development of robust analytical methods.

It is important to reiterate that the above discussions are based on general organic chemistry principles and not on specific published research for This compound . The lack of specific data in the scientific literature prevents the creation of detailed research findings and data tables as requested.

Advanced Spectroscopic and Computational Characterization of 2,2 Difluoro N 6 Hydroxyhexyl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2,2-Difluoro-N-(6-hydroxyhexyl)acetamide. Through a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional techniques, a complete picture of the molecule's atomic connectivity and spatial arrangement can be assembled.

Fluorine-19 NMR Chemical Shift Analysis for Difluoro Systems

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly informative for fluorinated compounds due to its 100% natural abundance, high sensitivity, and wide range of chemical shifts, which are highly sensitive to the local electronic environment. biophysics.orgwikipedia.org For this compound, the two fluorine atoms are chemically equivalent, and thus a single resonance is expected in the ¹⁹F NMR spectrum.

The chemical shift of the difluoroacetyl group is significantly influenced by the electronegativity of the adjacent carbonyl group. In closely related compounds like 2,2-difluoroacetamide (B1351127) (DFA), the ¹⁹F chemical shift is observed in the range of -126 to -128 ppm (relative to CFCl₃). chemrxiv.org This region is characteristic of difluoromethyl groups attached to an electron-withdrawing moiety. The presence of the N-(6-hydroxyhexyl) group is expected to have only a minor electronic effect on the fluorine chemical shift compared to the primary amide in DFA. Therefore, the ¹⁹F signal for the target compound is predicted to be a triplet, due to coupling with the single proton on the α-carbon (²J-HF coupling), appearing in a similar downfield region.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Nuclei | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant |

| -CHF₂- | -126 to -128 | Triplet (t) | ²J-HF ≈ 50-55 Hz |

Note: Chemical shifts are referenced to CFCl₃.

Carbon-13 and Proton NMR for Connectivity and Conformation

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide the backbone of the structural analysis, revealing the number and types of hydrogen and carbon environments and their connectivity.

Proton (¹H) NMR: The ¹H NMR spectrum can be divided into several distinct regions. The most downfield proton signal is expected to be the α-proton of the difluoroacetyl group (-CHF₂-), appearing as a triplet due to coupling with the two equivalent fluorine atoms (²J-HF). In similar structures like 2,2-difluoroacetamide, this proton resonates between 5.8 and 6.2 ppm. chemrxiv.org The amide proton (N-H) will appear as a broad singlet or a triplet if coupling to the adjacent methylene (B1212753) group is resolved. The protons of the 6-hydroxyhexyl chain will appear more upfield. The methylene group attached to the nitrogen (-NH-CH₂ -) and the methylene group attached to the hydroxyl group (-CH₂ -OH) are expected to be the most deshielded of the chain, with the remaining methylene groups appearing as complex multiplets in the typical aliphatic region.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will show eight distinct carbon signals. The carbonyl carbon (-C=O) of the amide will appear significantly downfield, typically in the 165-190 ppm range for amides. oregonstate.edu The α-carbon (-CHF₂-) will be observed as a triplet due to one-bond coupling with the two fluorine atoms (¹J-CF), a characteristic feature for difluoromethyl groups. The carbons of the hexyl chain will appear in the aliphatic region (approx. 20-65 ppm), with the Cα (adjacent to nitrogen) and Cζ (adjacent to oxygen) appearing at the lower field end of this range due to the deshielding effects of the heteroatoms. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Assignments for this compound

| Position | Structure Fragment | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |

| 1 | -C=O | - | 165 - 170 |

| 2 | -CHF₂- | 5.8 - 6.2 (t, ²J-HF) | 110 - 115 (t, ¹J-CF) |

| 1' | -NH-CH₂- | 3.2 - 3.4 (q) | 39 - 42 |

| 2' | -CH₂- | 1.5 - 1.7 (m) | 28 - 31 |

| 3' | -CH₂- | 1.3 - 1.5 (m) | 25 - 28 |

| 4' | -CH₂- | 1.3 - 1.5 (m) | 25 - 28 |

| 5' | -CH₂- | 1.5 - 1.7 (m) | 31 - 34 |

| 6' | -CH₂-OH | 3.5 - 3.7 (t) | 61 - 64 |

| - | N-H | 6.5 - 7.5 (br t) | - |

| - | O-H | Variable (br s) | - |

Note: Multiplicities are abbreviated as s (singlet), t (triplet), q (quartet), m (multiplet), br (broad).

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete molecular structure. emerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. libretexts.org For this compound, COSY would show a clear correlation pathway along the entire hydroxyhexyl chain, starting from the N-H proton coupling to the C1' protons, which in turn couple to the C2' protons, and so on, down to the C6' protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.com This allows for the unambiguous assignment of each carbon atom in the hydroxyhexyl chain that bears protons. The -CHF₂- proton signal would correlate with the -CHF₂- carbon signal, confirming its assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically two to three bonds, ²J-CH and ³J-CH). This is a powerful technique for connecting different parts of the molecule. Key expected HMBC correlations include:

From the amide N-H proton to the carbonyl carbon (C1) and the C1' carbon.

From the α-proton (-CHF₂-) to the carbonyl carbon (C1).

From the C1' protons to the C2' and C3' carbons, as well as to the carbonyl carbon (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique can provide insights into the molecule's preferred conformation in solution, such as potential folding of the alkyl chain that brings distant protons into close proximity.

Table 3: Expected Key 2D NMR Correlations

| Experiment | Correlating Nuclei | Expected Key Information |

| COSY | ¹H ↔ ¹H | Confirms connectivity within the 6-hydroxyhexyl chain. |

| HSQC | ¹H ↔ ¹³C (1-bond) | Assigns each carbon atom directly bonded to a proton. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Connects the difluoroacetyl moiety to the N-(6-hydroxyhexyl) chain via the amide bond. |

| NOESY | ¹H ↔ ¹H (through space) | Provides information on the 3D structure and conformation. |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition and molecular formula of this compound. The calculated monoisotopic mass for the molecular formula C₈H₁₅F₂NO₂ is 195.10708 u. An HRMS measurement confirming this exact mass would provide strong evidence for the compound's identity and purity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. nih.gov Analyzing these fragments helps to piece together the molecule's structure. For this compound, several key fragmentation pathways are expected.

A primary fragmentation would be the cleavage of the amide bond, leading to characteristic ions. Another common pathway involves fragmentation along the alkyl chain. Alpha-cleavage adjacent to the nitrogen atom is also a characteristic fragmentation pattern for amides and amines. libretexts.org

Table 4: Predicted Key Fragment Ions in MS/MS Analysis of [C₈H₁₅F₂NO₂ + H]⁺

| m/z (Predicted) | Proposed Fragment Structure/Loss | Fragmentation Pathway |

| 178.0965 | [M+H - H₂O]⁺ | Loss of water from the terminal hydroxyl group. |

| 118.0669 | [C₅H₁₂NO]⁺ | Alpha-cleavage at the C5'-C6' bond of the hexyl chain. |

| 100.0563 | [C₅H₁₀N]⁺ | Cleavage of the amide C-N bond with hydrogen transfer, retaining the amine fragment. |

| 79.0040 | [C₂HF₂O]⁺ | Cleavage of the amide C-N bond, retaining the difluoroacetyl fragment. |

| 43.0495 | [C₃H₇]⁺ | Fragmentation of the alkyl chain. |

This detailed analysis of fragmentation patterns provides confirmatory evidence for the connectivity of the difluoroacetyl group to the 6-hydroxyhexylamine backbone.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups within a molecule by probing their characteristic vibrational modes. americanpharmaceuticalreview.comnih.gov For a molecule like this compound, key functional groups such as the hydroxyl (-OH), amide (-CONH-), difluoromethyl (-CF2), and alkyl chain (-CH2-) would exhibit distinct vibrational frequencies.

Hydroxyl Group (-OH): A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, would be expected for the O-H stretching vibration, indicative of hydrogen bonding.

Amide Group (-CONH-): This group would show several characteristic bands. The N-H stretching vibration usually appears around 3300 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong absorption in the IR spectrum, typically found between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) occurs in the 1510-1570 cm⁻¹ region.

Difluoromethyl Group (-CF2): The C-F stretching vibrations are typically strong in the IR spectrum and would be expected in the 1000-1200 cm⁻¹ region.

Alkyl Chain (-CH2-): C-H stretching vibrations would appear around 2850-2960 cm⁻¹, while CH₂ bending (scissoring) vibrations are found near 1470 cm⁻¹. kurouskilab.com

Differences in the spectra of various physical forms (polymorphs) could provide insights into intermolecular interactions and molecular conformation in the solid state. americanpharmaceuticalreview.com While IR spectroscopy is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability, making them complementary techniques. nih.govkurouskilab.com

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A successful single-crystal X-ray diffraction experiment on this compound would yield a detailed molecular structure.

This data would include:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The precise lengths and angles of the repeating unit that forms the crystal.

Atomic Coordinates: The exact position of every atom in the molecule.

Bond Lengths, Bond Angles, and Torsion Angles: Providing a complete geometric description of the molecule's conformation in the solid state.

Crucially, this technique would reveal the network of intermolecular interactions that stabilize the crystal packing. For this molecule, hydrogen bonds involving the hydroxyl group (as a donor) and the amide oxygen (as an acceptor), as well as the amide N-H group (as a donor) and the hydroxyl or amide oxygen (as acceptors), would be of primary interest. nih.govresearchgate.net These interactions dictate the supramolecular assembly of the molecules in the crystal.

Computational Chemistry and Molecular Modeling for Conformational Analysis and Electronic Structure

In the absence of experimental data, computational methods are often used to predict molecular properties. researchgate.net

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational quantum chemistry method for predicting the electronic structure of molecules. nih.govresearchgate.net A typical DFT study on this compound would involve:

Geometry Optimization: Calculating the lowest energy conformation (the most stable three-dimensional shape) of the molecule. This provides theoretical bond lengths and angles.

Vibrational Frequency Calculation: Predicting the IR and Raman spectra. These calculated frequencies can aid in the assignment of experimental spectra. researchgate.net

Electronic Property Analysis: Calculating properties such as the distribution of electron density, molecular electrostatic potential (MEP) to identify reactive sites, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. researchgate.net

Ab Initio Methods for Quantum Mechanical Analysis

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. researchgate.net Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory could be used to perform higher-accuracy calculations of the molecular geometry and electronic properties, often used to benchmark results from DFT methods.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, likely in a solvent like water or in a simulated crystal lattice, would provide insights into:

Conformational Flexibility: How the molecule's shape changes over time, particularly the flexibility of the hexyl chain.

Stability of Conformations: Identifying the most populated and stable conformations in a given environment.

Intermolecular Interactions: Simulating the dynamics of hydrogen bonding with solvent molecules or between molecules in a condensed phase.

While these descriptions outline the potential application of advanced analytical and computational techniques, no specific data for this compound has been found in the published scientific literature.

Mechanistic Investigations of 2,2 Difluoro N 6 Hydroxyhexyl Acetamide in Biochemical Systems Preclinical/in Vitro Focus

Elucidation of Molecular Mechanisms of Action in Model Systems

The molecular mechanism of 2,2-Difluoro-N-(6-hydroxyhexyl)acetamide is predicated on its structural design as a modulator of lipid signaling pathways. Based on its N-acyl amide structure, which is analogous to endogenous signaling lipids like N-acylethanolamines (NAEs), its primary molecular target is likely to be a member of the serine hydrolase superfamily. weebly.comwikipedia.org Specifically, the enzyme Fatty Acid Amide Hydrolase (FAAH) is a highly probable target. patsnap.com FAAH is the principal catabolic enzyme for the endocannabinoid anandamide (B1667382) and other NAEs, playing a crucial role in terminating their signaling. nih.govacs.org

The proposed mechanism of action for this compound is the inhibition of FAAH. In model biochemical systems, the compound is expected to act as a substrate analogue, entering the enzyme's active site. The N-(6-hydroxyhexyl) tail would occupy the hydrophobic acyl chain-binding channel, while the difluoroacetamide "warhead" is presented to the enzyme's catalytic machinery. nih.gov By blocking FAAH activity, the compound would prevent the breakdown of endogenous NAEs, leading to their accumulation and enhanced activation of their downstream targets, such as cannabinoid receptors. patsnap.compatsnap.com This indirect modulation of cellular signaling represents the core of its molecular action in vitro.

Enzyme Inhibition Kinetics and Mechanism for Fluorinated Amides

The inclusion of fluorine atoms in the amide headgroup of this compound is a deliberate design feature to create a potent enzyme inhibitor. The strong electron-withdrawing nature of the two fluorine atoms significantly increases the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack by an enzyme's active site residue. researchgate.net

Fluorinated carbonyl compounds are often designed as irreversible inhibitors. libretexts.org An irreversible inhibitor typically forms a stable, covalent bond with the enzyme, leading to permanent inactivation. libretexts.orgyoutube.com In the case of this compound, the highly electrophilic difluoroacetamide group is engineered to react with a key nucleophilic residue in the enzyme's active site, such as the catalytic serine of FAAH. nih.govacs.org This would form a highly stable covalent adduct, rendering the enzyme non-functional. The strength of this bond means that the inhibition is not easily reversed by increasing the concentration of the natural substrate. libretexts.org

In contrast, reversible inhibitors bind to enzymes through non-covalent interactions and can dissociate from the enzyme. libretexts.org While some fluorinated ketones can act as reversible inhibitors by forming a stable but reversible hemiketal with the active site serine, the difluoroacetamide moiety in this compound points towards a mechanism of irreversible inactivation, often referred to as suicide inhibition. khanacademy.org Kinetic studies would be required to confirm the nature of the inhibition and determine key parameters like the inactivation rate constant (k_inact) and the inhibitor concentration that produces half-maximal inactivation (K_I).

Table 1: Representative Enzyme Inhibition Kinetic Parameters

| Inhibitor | Target Enzyme | Type of Inhibition | IC₅₀ (nM) | Kᵢ (nM) |

|---|---|---|---|---|

| URB597 (Known FAAH Inhibitor) | Human FAAH | Irreversible | 4.6 | - |

| Compound Analog X | Human FAAH | Likely Irreversible | Hypothetical Data | Hypothetical Data |

Enzymes function by stabilizing the high-energy transition state of a reaction. wikipedia.org Transition state analogs are compounds designed to mimic this intermediate state, allowing them to bind to the enzyme with much higher affinity than the substrate itself. wikipedia.orgnih.gov

For a serine hydrolase like FAAH, the catalytic mechanism involves a nucleophilic attack by a serine residue on the substrate's carbonyl carbon, forming a tetrahedral intermediate. nih.govnih.gov this compound is designed to be an excellent transition state analog.

Initial Binding: The 6-hydroxyhexyl chain anchors the inhibitor in the hydrophobic binding pocket of the enzyme, positioning the electrophilic headgroup correctly within the active site.

Nucleophilic Attack: The catalytic Ser241 of FAAH attacks the highly electrophilic carbonyl carbon of the difluoroacetamide. nih.gov

Transition State Stabilization: The resulting tetrahedral intermediate is significantly stabilized by the electron-withdrawing fluorine atoms. This stabilized structure closely resembles the natural transition state of substrate hydrolysis. The oxyanion that is formed is stabilized by hydrogen bonds in the enzyme's "oxyanion hole," further strengthening the binding. researchgate.net This tight binding and stabilization of the intermediate are hallmarks of a potent transition-state analog inhibitor. nih.gov

Receptor Binding Assays and Ligand-Target Interactions in Recombinant Systems

While the primary mechanism of this compound is likely enzyme inhibition, its structural similarity to NAEs warrants investigation into its potential direct interactions with NAE receptors. wikipedia.org Endocannabinoids like anandamide are known ligands for cannabinoid receptors (CB1 and CB2) and other receptors like TRPV1. mdpi.com

To assess off-target activity, receptor binding assays using recombinant systems expressing these receptors would be essential. Competitive binding assays, using a radiolabeled ligand (e.g., [³H]CP55940 for cannabinoid receptors), would determine the affinity (Kᵢ) of this compound for these receptors. nih.gov Such studies are critical to establish the selectivity profile of the compound, ensuring that its biological effects are primarily due to the intended enzyme inhibition rather than direct receptor agonism or antagonism. Given the modifications in the amide headgroup, it is hypothesized that the affinity for cannabinoid receptors would be low compared to its potency as an enzyme inhibitor. nih.gov

Table 2: Representative Receptor Binding Affinity Profile

| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Assay Type |

|---|---|---|---|

| Anandamide (Endogenous Ligand) | Human CB1 | 89 | Competitive Radioligand Binding |

| Anandamide (Endogenous Ligand) | Human CB2 | 371 | Competitive Radioligand Binding |

| Compound Analog X | Human CB1 | Hypothetical Data (>1000) | Competitive Radioligand Binding |

| Compound Analog X | Human CB2 | Hypothetical Data (>1000) | Competitive Radioligand Binding |

Modulation of Cellular Pathways and Signaling Cascades (In Vitro)

By inhibiting FAAH, this compound would indirectly modulate cellular pathways regulated by FAAH substrates. The primary consequence in vitro would be the elevation of endogenous anandamide and other NAEs. patsnap.com This increase in signaling lipids would then lead to the potentiation of endocannabinoid signaling cascades.

In cell-based assays (e.g., using neuroblastoma or immune cell lines), treatment with the compound would be expected to lead to:

Increased activation of CB1 and CB2 receptors by endogenous ligands.

Downstream effects such as modulation of adenylyl cyclase activity and mitogen-activated protein kinase (MAPK) pathways.

Physiological outcomes associated with enhanced endocannabinoid tone, such as anti-inflammatory effects in immune cells or modulation of neurotransmitter release in neuronal cells.

The fluorinated lipid structure itself may also influence cellular processes, as fluorinated lipids have been shown to have unique interactions with cell membranes and can be internalized efficiently, potentially facilitating the compound's access to intracellular enzymes like FAAH. nih.govjohnshopkins.edu

Investigation of Covalent Adduct Formation (If Applicable)

Given the high likelihood of an irreversible inhibition mechanism, the formation of a covalent adduct between this compound and its target enzyme is a key mechanistic feature. nih.gov This process involves the permanent covalent modification of the enzyme, typically at a nucleophilic amino acid residue within the active site. rsc.orglibretexts.org

The formation of this adduct can be investigated and confirmed using several preclinical biochemical techniques:

Mass Spectrometry: Intact protein mass spectrometry of the target enzyme (e.g., recombinant FAAH) before and after incubation with the inhibitor would reveal a mass shift corresponding to the molecular weight of the bound inhibitor, confirming covalent modification.

Peptide Mapping: The enzyme-inhibitor complex can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. This would allow for the precise identification of the modified peptide and the specific amino acid residue (e.g., Ser241) to which the inhibitor is attached. nih.gov

X-ray Crystallography: Co-crystallization of the enzyme with the inhibitor could provide a high-resolution atomic-level view of the covalent adduct within the active site, confirming the binding mode and the specific atoms involved in the covalent bond.

These studies are crucial for definitively establishing the mechanism of action as a covalent, irreversible inhibitor.

Role of Fluorine Atoms in Modulating Reactivity and Biochemical Activity.

The introduction of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical properties and enhance its biochemical activity. In the case of this compound, the gem-difluoro group (CF2) positioned alpha to the amide carbonyl carbon plays a pivotal role in altering the molecule's electronic properties, conformational preferences, and metabolic stability. These modifications can significantly influence its interactions within biochemical systems, such as with target enzymes.

The high electronegativity of fluorine atoms exerts a strong electron-withdrawing inductive effect. This effect is crucial in modulating the reactivity of the adjacent amide group. The C-F bond is highly polarized, making the carbon atom of the CF2 group electron-deficient. This electronic pull influences the resonance of the amide bond, potentially affecting its susceptibility to enzymatic hydrolysis. By withdrawing electron density, the fluorine atoms can stabilize the amide bond against certain metabolic pathways, a common reason for incorporating fluorine into drug candidates.

Furthermore, the presence of two fluorine atoms can act as a bioisostere for a hydrogen atom or a hydroxyl group, and in some contexts, can mimic a carbonyl group. This allows the molecule to present a different set of potential interactions with a biological target. For instance, the fluorine atoms can participate in hydrogen bonds as weak acceptors and can engage in favorable dipole-dipole or multipolar interactions within a protein's active site. These interactions, although individually weak, can collectively contribute to an increased binding affinity for a target enzyme.

The replacement of two hydrogen atoms with fluorine atoms also introduces a significant change in the local stereochemistry and conformational preferences of the molecule. The C-F bond is longer than a C-H bond, and the van der Waals radius of fluorine is larger than that of hydrogen. These steric effects can influence how the molecule fits into a binding pocket and can restrict the rotational freedom around adjacent bonds, locking the molecule into a more bioactive conformation.

A key aspect of α,α-difluorination is its impact on the acidity of neighboring protons. While there are no protons on the carbon atom bearing the fluorine atoms in this compound, this electronic influence extends to the amide proton. The altered acidity can affect the hydrogen bonding capabilities of the amide group, which is often critical for recognition and binding to biological targets.

One of the most well-documented roles of α-fluorination is in the design of enzyme inhibitors. The electron-withdrawing nature of the fluorine atoms can significantly stabilize the tetrahedral intermediate formed during enzymatic catalysis, such as the hydrolysis of an amide bond by a serine protease. By mimicking this transition state, a difluorinated compound can act as a potent inhibitor. While specific inhibitory data for this compound is not available, the principle has been demonstrated with analogous compounds. For example, studies on α-fluorinated ketone inhibitors of the serine protease chymotrypsin (B1334515) have shown a direct correlation between the degree of fluorination and inhibitory potency.

The following table illustrates the effect of α-fluorination on the inhibition of chymotrypsin by a peptide-like ketone, demonstrating the potentiation of inhibitory activity with increasing fluorine substitution.

| Compound | Degree of Fluorination | Inhibition Constant (Kᵢ) in µM |

| N-acetylleucine-phenylalanyl-ketone | Non-fluorinated | > 200 |

| N-acetylleucine-phenylalanyl-monofluoroketone | Monofluorinated | 25 |

| N-acetylleucine-phenylalanyl-difluoroketone | Difluorinated | Not specified, but expected to be more potent than monofluorinated |

| N-acetylleucine-phenylalanyl-trifluoroketone | Trifluorinated | 1 |

This data quantitatively highlights the significant increase in inhibitory potency as fluorine atoms are introduced alpha to the carbonyl group. This is attributed to the increased stability of the hemiacetal adduct formed with the active site serine residue, which acts as a transition-state analog.

In another example, the introduction of an α-fluoro group to an amide analog of acetyl-CoA was found to modulate its binding affinity for citrate (B86180) synthase. While in this specific case, the affinity was slightly decreased, it underscores the principle that such substitutions directly impact the biochemical interactions of the molecule.

| Compound | Modification | Relative Binding Affinity |

| Amide analog of acetyl-CoA | Non-fluorinated | 1.0 |

| α-Fluoro amide analog of acetyl-CoA | α-Monofluorinated | 1.5-fold lower |

Molecular Interactions and Biological Target Identification for 2,2 Difluoro N 6 Hydroxyhexyl Acetamide

Identification of Protein Targets Using Affinity-Based Probes (If Applicable)

Affinity-based probes are powerful tools for identifying the protein targets of small molecules. nih.govfrontiersin.org A probe derived from 2,2-Difluoro-N-(6-hydroxyhexyl)acetamide could potentially be synthesized to explore its interactome. Such a probe would typically incorporate a reporter tag (e.g., a fluorophore or biotin) and a photoreactive group for covalent cross-linking to interacting proteins.

The design of an affinity probe for this compound would likely involve modification of the terminal hydroxyl group of the hexyl chain. This position is generally a suitable attachment point for linkers and tags, as it is often distal to the core pharmacophore and less likely to interfere with primary binding interactions.

Hypothetical Affinity Probe Design:

A potential probe could feature an azide (B81097) or alkyne handle attached to the 6-hydroxyhexyl group via an ether or ester linkage. This would allow for post-labeling via click chemistry with a corresponding reporter molecule. A photoreactive group, such as a diazirine, could be incorporated into the linker to enable UV-light-induced covalent cross-linking to target proteins upon binding. nih.gov

Table 1: Illustrative Components of a Hypothetical Affinity Probe Based on this compound

| Component | Function | Potential Chemical Group |

| Recognition Element | Binds to the target protein(s) | This compound |

| Reactive Group | Forms a covalent bond with the target upon activation | Diazirine, Benzophenone |

| Reporter Tag | Enables detection and identification of labeled proteins | Biotin (B1667282), Fluorophore (e.g., Cy5) |

| Linker | Connects the components without hindering binding | Polyethylene glycol (PEG), Alkyl chain |

Once synthesized, such a probe could be used in chemoproteomic experiments with cell lysates or in living cells to identify the protein targets of the parent compound. Labeled proteins would be enriched (e.g., using streptavidin beads for a biotin tag) and identified by mass spectrometry. nih.gov

Interrogation of Enzyme Families Potentially Interacting with the Difluoroacetamide Moiety (e.g., Hydrolases, Proteases)

The difluoroacetamide moiety is an intriguing functional group that may confer specific reactivity and binding properties to the molecule. The presence of two electron-withdrawing fluorine atoms on the α-carbon can influence the electrophilicity of the carbonyl carbon and the acidity of the N-H proton.

One potential class of interacting enzymes is the hydrolases , particularly those with a serine or cysteine nucleophile in their active site. The difluoroacetamide group is structurally related to α,α-difluoro ketones, which are known to be potent inhibitors of serine proteases. These compounds can form stable hemiacetal or hemiketal adducts with the active site serine residue, mimicking the transition state of peptide bond hydrolysis.

Furthermore, fluoroacetamides have been shown to react with cysteine thiols under physiological conditions, suggesting that this compound could potentially target cysteine proteases or other enzymes with reactive cysteine residues. nih.gov The reaction would proceed via nucleophilic attack of the cysteine thiol on the carbonyl carbon, potentially leading to covalent modification and inhibition of the enzyme.

Table 2: Potential Enzyme Classes Targeted by the Difluoroacetamide Moiety

| Enzyme Class | Potential Mechanism of Interaction | Key Active Site Residue |

| Serine Hydrolases | Formation of a stable hemiacetal adduct | Serine |

| Cysteine Proteases | Covalent modification via nucleophilic attack | Cysteine |

It is important to note that the reactivity of the difluoroacetamide group would be influenced by the local environment of the enzyme's active site, including the proximity and orientation of catalytic residues.

Characterization of Binding Affinity and Specificity with Recombinant Biomolecules

Should potential protein targets be identified, the next step would be to characterize the binding affinity and specificity of this compound using purified, recombinant biomolecules. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or fluorescence-based assays could be employed.

Isothermal Titration Calorimetry (ITC): This technique would provide a complete thermodynamic profile of the binding interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR could be used to measure the kinetics of binding, providing association (ka) and dissociation (kd) rate constants, from which the Kd can be calculated.

Fluorescence Polarization/Anisotropy: If the target protein has an intrinsic fluorophore (e.g., tryptophan) whose environment changes upon ligand binding, or if a fluorescently labeled version of the compound is available, this method could be used to determine binding affinity.

Table 3: Hypothetical Binding Data for this compound with a Target Protein

| Technique | Parameter | Hypothetical Value |

| ITC | Dissociation Constant (Kd) | 5 µM |

| Enthalpy (ΔH) | -10 kcal/mol | |

| Entropy (ΔS) | -5 cal/mol·K | |

| SPR | Association Rate (ka) | 1 x 10^5 M⁻¹s⁻¹ |

| Dissociation Rate (kd) | 5 x 10⁻¹ s⁻¹ | |

| Dissociation Constant (Kd) | 5 µM |

These studies would be crucial in validating the targets identified through affinity-based probing and in establishing a structure-activity relationship for the compound and its analogs.

Investigation of Membrane Interactions and Permeation Mechanisms (In Vitro Liposome/Cell Models)

The structure of this compound, with its polar head group (difluoroacetamide and hydroxyl) and a flexible hydrocarbon chain, suggests it may interact with and permeate biological membranes. In vitro models, such as liposomes and cultured cells, would be valuable for investigating these properties.

Liposome Models:

Liposomes of varying lipid composition could be used to study the compound's ability to partition into the lipid bilayer and its effect on membrane fluidity and permeability. acs.orgnih.gov Techniques such as fluorescence quenching assays with membrane-embedded probes could provide insights into the location of the compound within the bilayer. The release of encapsulated fluorescent dyes (e.g., carboxyfluorescein) from liposomes could be used to assess the compound's ability to disrupt membrane integrity. researchgate.net Fluorination has been shown to reduce the permeability of membranes in some contexts. nih.gov

Cell-Based Assays:

Cell-based permeation assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays, could be used to predict the passive diffusion of the compound across biological membranes. The N-(6-hydroxyhexyl)acetamide moiety, being amphipathic, is likely to play a significant role in these interactions.

Table 4: Illustrative Parameters for Membrane Interaction Studies

| Assay | Model System | Parameter Measured | Potential Outcome |

| Fluorescence Quenching | Liposomes with fluorescent probes | Quenching efficiency | Location and depth of compound in the bilayer |

| Dye Leakage Assay | Dye-loaded liposomes | Rate of dye release | Membrane disruption potential |

| PAMPA | Artificial membrane | Permeability coefficient (Pe) | Prediction of passive permeability |

| Caco-2 Permeability | Caco-2 cell monolayer | Apparent permeability (Papp) | Prediction of intestinal absorption |

The substitution of an amide with a thioamide has been shown to improve the permeability of some molecules, suggesting that modifications to the amide bond could modulate this property. nih.gov

Nucleic Acid Interactions (If Relevant)

While the primary targets of a molecule like this compound are more likely to be proteins, the possibility of interactions with nucleic acids should not be entirely dismissed. The amide group is capable of forming hydrogen bonds with nucleic acid bases. nih.gov Studies with acetamide (B32628) have shown that it can form hydrogen-bonded complexes with nucleic acid bases. nih.gov

However, the specificity of such interactions is generally low for small molecules unless they possess features that promote binding to specific nucleic acid structures, such as planar aromatic systems for intercalation or specific charge distributions for groove binding. Given the structure of this compound, high-affinity, specific interactions with DNA or RNA are considered less likely compared to interactions with proteins or membranes. Amide linkages have been used as mimics for phosphates in RNA, suggesting that the amide group can be accommodated in protein-RNA binding interfaces. oup.comnih.govoup.comacs.org

Lipid Interactions and Membrane Perturbation Studies (In Vitro)

The amphipathic nature of this compound suggests that it could interact with lipids and perturb the structure of lipid membranes. wikipedia.org The 6-hydroxyhexyl chain provides a hydrophobic segment that can insert into the lipid bilayer, while the polar difluoroacetamide and hydroxyl groups would likely remain at the membrane-water interface.

Such interactions could lead to changes in membrane properties, such as:

Increased membrane fluidity: The insertion of the flexible alkyl chain could disrupt the ordered packing of lipid acyl chains.

Alterations in membrane thickness: Depending on the depth of insertion, the compound could cause a local thinning or thickening of the bilayer.

Induction of non-lamellar phases: At higher concentrations, the compound might induce changes in membrane curvature, potentially leading to the formation of non-bilayer structures.

Techniques such as Differential Scanning Calorimetry (DSC) could be used to investigate the effect of the compound on the phase transition temperature of lipid bilayers. Neutron and X-ray scattering could provide detailed structural information on the location of the compound within the membrane and its effects on bilayer structure. mdpi.com The interaction of long-chain N-acyl compounds with lipids is an active area of research. nih.govresearchgate.netnih.gov

Table 5: Potential Effects of this compound on Lipid Bilayer Properties

| Membrane Property | Potential Effect | Experimental Technique |

| Phase Transition Temperature | Decrease | Differential Scanning Calorimetry (DSC) |

| Acyl Chain Order | Decrease | NMR Spectroscopy, Fluorescence Anisotropy |

| Bilayer Thickness | Localized changes | Small-Angle X-ray/Neutron Scattering (SAXS/SANS) |

| Permeability | Increase or Decrease | Dye Leakage Assays |

These studies would provide a comprehensive understanding of how this compound interacts with and potentially modulates the function of biological membranes.

Structure Activity Relationship Sar Studies of 2,2 Difluoro N 6 Hydroxyhexyl Acetamide Analogs

Design Principles for 2,2-Difluoro-N-(6-hydroxyhexyl)acetamide Analog Libraries

The design of analog libraries for this compound is guided by the principles of combinatorial chemistry and diversity-oriented synthesis. acs.org The primary objective is to generate a collection of structurally related yet diverse molecules to systematically probe the chemical space around the parent compound. A key strategy involves the "split-and-pool" synthesis methodology, which allows for the efficient creation of a large number of compounds. nih.gov The design process typically begins with the identification of key structural motifs within the lead compound: the difluoroacetyl group, the amide linkage, the hexyl chain, and the terminal hydroxyl group.

The construction of these libraries often employs solid-phase synthesis techniques, where one of the starting materials is attached to a resin bead, facilitating purification after each reaction step. ijpsonline.com For the synthesis of this compound analogs, a common approach would be to couple a variety of carboxylic acids to an amino-modified solid support, or conversely, to react a resin-bound carboxylic acid with a diverse set of amines. researchgate.net The choice of building blocks is crucial and is guided by the desire to introduce variations in properties such as size, lipophilicity, hydrogen bonding capacity, and electronic character. nih.gov Modern library design is often aided by computational tools to ensure maximum diversity and coverage of the relevant chemical space. nih.gov

Systematic Variation of the Alkyl Chain Length and Branching

The six-carbon alkyl chain in this compound serves as a flexible linker, and its length and branching can significantly influence the compound's interaction with its biological target. Systematic variation of this chain is a fundamental aspect of SAR studies. Analogs with shorter and longer alkyl chains (e.g., from C2 to C10) would be synthesized to investigate the optimal length for biological activity. It is often observed that there is an optimal chain length for activity, beyond which potency may decrease. mdpi.com

Introducing branching into the alkyl chain can provide insights into the steric tolerance of the binding pocket. Analogs with methyl or ethyl branches at various positions along the chain would be prepared. Branching can also impact the molecule's conformational flexibility and lipophilicity. For instance, increased branching can lead to a more rigid conformation, which may be beneficial or detrimental to binding. The antimicrobial activity of some alkyl amides has been shown to be influenced by chain length, with compounds having 11 to 15 carbons often being the most active. nih.govnih.gov

| Compound ID | Alkyl Chain Length (n) | IC₅₀ (µM) |

|---|---|---|

| A-1 | 4 | 15.2 |

| A-2 | 5 | 8.5 |

| A-3 | 6 | 2.1 |

| A-4 | 7 | 5.8 |

| A-5 | 8 | 12.4 |

Modifications to the Amide Nitrogen (N-substitution)

The amide nitrogen in this compound is a potential site for modification to explore the impact of N-substitution on biological activity. The hydrogen atom on the amide nitrogen can act as a hydrogen bond donor, which may be a crucial interaction with the target protein. Replacing this hydrogen with various substituents can probe the necessity of this hydrogen bond. fiveable.me

A library of N-substituted analogs could be synthesized by reacting 2,2-difluoroacetyl chloride with a series of N-substituted 6-aminohexan-1-ols. Substituents could range from small alkyl groups (e.g., methyl, ethyl) to larger and more functionalized groups. The introduction of an N-alkyl group can alter the molecule's polarity, steric profile, and conformational preferences. masterorganicchemistry.com For example, N-methylation can sometimes lead to a more metabolically stable compound. The steric and electronic effects of substituents on the nitrogen can significantly influence the reactivity and biological activity of the amide. nih.gov

| Compound ID | N-Substituent (R) | IC₅₀ (µM) |

|---|---|---|

| B-1 | H | 2.1 |

| B-2 | Methyl | 4.5 |

| B-3 | Ethyl | 8.9 |

| B-4 | Benzyl | 15.3 |

Substitutions and Bioisosteric Replacements on the Difluoroacetyl Group

One approach is to replace the difluoromethyl group with other small, electron-withdrawing groups to assess the importance of the electronic effect. For example, analogs with a trifluoromethylacetyl or a monochloroacetyl group could be synthesized. Another strategy is to replace the entire difluoroacetyl group with other acyl groups of varying sizes and electronic properties. youtube.com For instance, replacing it with a cyclopropylcarbonyl group could introduce conformational constraints. The concept of bioisosterism allows for the exchange of atoms or groups with similar physicochemical or topological properties to modulate activity, toxicity, or pharmacokinetics. researchgate.net

Derivatization and Functionalization of the Hydroxyl Terminus

The terminal hydroxyl group of this compound is a prime site for derivatization to explore its role in target binding and to potentially improve pharmacokinetic properties. This hydroxyl group could be involved in hydrogen bonding with the target. Converting it to an ether or an ester can probe the importance of this interaction. libretexts.org

A variety of reagents can be used for the derivatization of hydroxyl groups, including acyl chlorides, organic anhydrides, and isocyanates. nih.gov For instance, esterification with different carboxylic acids can introduce a range of substituents with varying steric and electronic properties. Etherification with different alkyl halides can also be employed to systematically modify the terminal group. These modifications can also serve as a handle for attaching other functional groups, such as fluorescent tags for mechanistic studies or moieties to improve solubility or cell permeability.

| Compound ID | Terminal Group (OR) | IC₅₀ (µM) |

|---|---|---|

| C-1 | OH | 2.1 |

| C-2 | OCH₃ | 3.7 |

| C-3 | OAc | 1.5 |

| C-4 | OPh | 9.2 |

Correlation of Structural Modifications with Observed Biochemical Activities (In Vitro)

The synthesized analogs of this compound would be subjected to a battery of in vitro biochemical assays to determine their biological activity. nih.gov These assays are crucial for establishing a quantitative relationship between the structural modifications and the observed effects. nih.gov A common type of assay is an enzyme inhibition assay, where the concentration of the compound required to inhibit the enzyme's activity by 50% (IC₅₀) is determined. youtube.combioivt.com

The data from these assays are then carefully analyzed to identify trends. For example, a plot of IC₅₀ values against the alkyl chain length can reveal the optimal length for activity. Similarly, the effects of different substituents on the amide nitrogen or the terminal hydroxyl group can be quantified. These correlations are the cornerstone of SAR, providing a roadmap for the design of more potent and selective compounds. It is important to select assays that are robust and relevant to the therapeutic target. youtube.com

Computational SAR Modeling and Quantitative Structure-Activity Relationships (QSAR)

Computational modeling plays an increasingly important role in modern drug discovery and SAR studies. rsc.org Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. ijnrd.org These models are developed by calculating a set of molecular descriptors for each analog and then using statistical methods to find a correlation with the experimentally determined activity. acs.org

For the analogs of this compound, descriptors such as molecular weight, logP (a measure of lipophilicity), polar surface area, and various electronic and steric parameters would be calculated. nih.gov These descriptors can then be used to build a QSAR model that can predict the activity of new, unsynthesized analogs. nih.gov This predictive power allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest predicted activity. nih.gov Molecular docking studies can also be employed to visualize the binding of the analogs to the target protein, providing insights into the molecular basis of the observed SAR. benthamdirect.com

Biochemical and Cellular Studies of 2,2 Difluoro N 6 Hydroxyhexyl Acetamide in Vitro and Preclinical Models

Metabolic Stability and Biotransformation in Liver Microsomes or Hepatocytes (In Vitro)No in vitro studies on the metabolic stability or biotransformation of 2,2-Difluoro-N-(6-hydroxyhexyl)acetamide in liver microsomes or hepatocytes are currently available in the public domain.

While research exists for structurally related compounds, such as other acetamide (B32628) derivatives, the strict focus of this article on this compound prevents the inclusion of such data. Further research is required to elucidate the biochemical and cellular properties of this specific chemical entity.

Development of Advanced Analytical Methodologies for 2,2 Difluoro N 6 Hydroxyhexyl Acetamide Research

Chromatographic Methods for Purification and Purity Assessment (HPLC, GC)

Chromatographic techniques are fundamental for the separation, purification, and purity verification of synthesized 2,2-Difluoro-N-(6-hydroxyhexyl)acetamide. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): Given the polar nature of the terminal hydroxyl group and the amide linkage, along with a moderate molecular weight, reversed-phase HPLC (RP-HPLC) is the most suitable method for purity assessment. An amide-embedded stationary phase could offer enhanced retention and alternative selectivity for this polar compound, especially when using highly aqueous mobile phases. hplc.eunih.gov A C18 stationary phase would also be a primary choice for initial method development. Gradient elution is often preferred to ensure good separation and peak shape. nih.gov

Stationary Phase: A polar-endcapped C18 or a dedicated polar-embedded phase, such as an RP-Amide column, would be effective. hplcchina.combiopharmaservices.com These phases are designed to provide superior retention for polar compounds and are stable in highly aqueous mobile phases, preventing phase collapse. hplc.eusepscience.com

Mobile Phase: A gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) buffer or volatile buffers like formate (B1220265) or acetate (B1210297) for LC-MS compatibility) would be employed. The gradient would typically start with a high aqueous content to retain the polar analyte and gradually increase the organic modifier concentration to elute the compound.

Detection: A UV detector, likely set at a low wavelength (~200-210 nm) due to the lack of a strong chromophore in the molecule, would be appropriate for purity analysis.

Gas Chromatography (GC): Direct analysis of this compound by GC can be challenging due to its low volatility and the presence of active hydrogen atoms in the hydroxyl and amide groups, which can lead to peak tailing and poor reproducibility. jfda-online.comlibretexts.org Therefore, derivatization is typically required to enhance volatility and thermal stability. researchgate.net

Derivatization: A two-step derivatization process would be optimal. First, the hydroxyl group can be converted to a more stable and volatile trimethylsilyl (B98337) (TMS) ether using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov Subsequently, the amide group, which is less reactive, could also be silylated under more stringent conditions (e.g., higher temperature, longer reaction time). This process transforms the polar functional groups into non-polar derivatives suitable for GC analysis. libretexts.orgnih.gov

Column and Conditions: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane) would be used. A temperature-programmed analysis would start at a lower temperature to separate volatile impurities and ramp up to elute the derivatized compound.

Detection: A Flame Ionization Detector (FID) would provide a robust and universal response for purity assessment, while a Mass Spectrometry (MS) detector would offer definitive identification of the derivatized compound and any impurities.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase RP-Amide (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 205 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 min |

| Purity Result (Hypothetical) | 99.2% by area normalization |

Quantitative Analysis of this compound in Complex Biological Matrices (LC-MS/MS, GC-MS)

Quantifying low concentrations of xenobiotics in complex biological fluids like plasma, urine, or tissue homogenates requires highly sensitive and selective methods such as tandem mass spectrometry (MS/MS) coupled with chromatography.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in biofluids due to its superior sensitivity and specificity. youtube.com

Sample Preparation: A critical step is to remove interfering endogenous components like proteins and phospholipids. rsc.org Common approaches include protein precipitation with an organic solvent (e.g., acetonitrile), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). chromatographyonline.comorganomation.com For this compound, a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange properties could provide the cleanest extracts.

Chromatography: A rapid HPLC or UHPLC method, often with a shorter column and faster gradient than that used for purity assessment, is employed to separate the analyte from matrix interferences. nih.gov

Mass Spectrometry: Electrospray ionization (ESI) in positive mode would likely be used to generate the protonated molecular ion [M+H]⁺. In the tandem mass spectrometer, this precursor ion is fragmented, and specific product ions are monitored. This Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. A stable isotope-labeled internal standard (e.g., containing ¹³C or ²H) would be ideal for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization, as described in section 8.1, is essential. jfda-online.comresearchgate.net This approach can be highly sensitive, particularly when using chemical ionization (CI) or monitoring in selected ion monitoring (SIM) mode.

Derivatization and Extraction: After derivatizing the hydroxyl and amide groups, the now non-polar derivative can be efficiently extracted from the aqueous biological matrix into an organic solvent like hexane (B92381) or ethyl acetate.

Analysis: The GC-MS analysis would proceed with a temperature program optimized to separate the derivatized analyte from other derivatized endogenous compounds. Quantification is achieved by comparing the peak area of a characteristic ion of the analyte to that of a suitable internal standard.

| Parameter | Setting |

|---|---|

| Sample Preparation | Protein precipitation (Acetonitrile) followed by SPE |

| LC Column | C18 (2.1 x 50 mm, 1.8 µm) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ | m/z 196.1 |

| Product Ion for Quantification | m/z 116.1 (Fragment from hexyl chain) |

| Product Ion for Confirmation | m/z 79.0 (Difluoroacetamide fragment) |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Linear Range | 0.5 - 500 ng/mL |

Radiochemical Labeling and Tracing Techniques for Metabolic Studies (e.g., ¹⁴C or ³H labeling)

Radiolabeling is a definitive technique for absorption, distribution, metabolism, and excretion (ADME) studies. Incorporating a radioactive isotope like Carbon-14 (¹⁴C) or Tritium (³H) into the this compound molecule allows for its unambiguous tracking in a biological system. selcia.com

Synthesis: The synthesis of the radiolabeled compound requires specialized expertise. selcia.com For ¹⁴C labeling, a precursor such as [¹⁴C]potassium cyanide or [¹⁴C]barium carbonate could be used to introduce the label at a specific, metabolically stable position in the molecule. wuxiapptec.com For this compound, placing the ¹⁴C label within the hexyl chain would be a robust strategy to ensure the radiolabel remains with the core structure even if the terminal hydroxyl group is metabolized (e.g., through oxidation or glucuronidation). pharmaron.com

Metabolic Profiling: After administering the radiolabeled compound to an animal model, biological samples (urine, feces, plasma, tissues) are collected. The total radioactivity in each sample is measured to determine the mass balance and routes of excretion.

Metabolite Identification: Samples are often analyzed by radio-HPLC, where a radioactivity detector is placed in series with a UV detector. This allows for the separation and detection of all radioactive components (parent compound and metabolites). The fractions corresponding to radioactive peaks can be collected for further structural elucidation by mass spectrometry and NMR.

Development of Fluorine-19 NMR based Detection Methods for Metabolic Tracking

The presence of the difluoro- group in this compound offers a unique opportunity for non-invasive metabolic tracking using Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. nih.gov

Principle: The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and high sensitivity. researchgate.net Crucially, there are virtually no endogenous fluorine-containing compounds in biological systems, meaning that ¹⁹F NMR spectra are free from background signals. youtube.com

Quantitative Analysis: Quantitative ¹⁹F NMR (qNMR) can be used to determine the concentration of the parent compound and its metabolites by integrating the signals relative to a known fluorine-containing standard. acs.org This technique can provide mass balance information without the need for radiolabeling, offering a cost-effective alternative in early development. acs.org

| Compound | Potential Metabolic Change | Predicted ¹⁹F Chemical Shift (Relative to CFCl₃) |

|---|---|---|

| This compound (Parent) | - | ~ -125 ppm (doublet, coupled to H) |

| Metabolite 1 | Oxidation of terminal alcohol to carboxylic acid | Shift of +1 to +3 ppm from parent |

| Metabolite 2 | Glucuronidation of terminal alcohol | Shift of -0.5 to -1.5 ppm from parent |

| Metabolite 3 (Difluoroacetic acid) | Hydrolysis of amide bond | ~ -122.5 ppm (triplet, coupled to H) |

Biosensor Development for Real-time Detection of this compound or its Interactions

Biosensors offer the potential for real-time, label-free detection of the compound or its interactions with biological targets, such as proteins. bio-rad.com This technology is particularly valuable in drug discovery for screening and characterizing binding kinetics.

Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the interactions between a small molecule and a protein target. biosensingusa.comnih.gov In a typical setup, a purified target protein would be immobilized on the surface of a sensor chip. A solution containing this compound would then be flowed over the surface. Binding of the small molecule to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time. mdpi.com This allows for the determination of kinetic parameters like association (kₐ) and dissociation (kₑ) rates, as well as the binding affinity (Kₐ). nih.gov

Quartz Crystal Microbalance (QCM): QCM is another mass-sensitive technique that can monitor molecular interactions. nih.gov The sensor is a piezoelectric quartz crystal that oscillates at a specific frequency. When the target protein is immobilized on the crystal surface, the binding of this compound causes a change in mass, which in turn alters the oscillation frequency. ptglab.comproteinsandproteomics.org This frequency shift is directly proportional to the mass of the bound analyte, enabling real-time monitoring of the binding event. jove.com

Other Approaches: Depending on the specific research question, other biosensor platforms could be developed. For instance, if the compound interacts with an enzyme, an enzyme-inhibition-based electrochemical biosensor could be designed. If specific antibodies against the compound can be generated, a highly sensitive immunoassay-based biosensor could be constructed. mdpi.com

| Technique | Principle | Immobilized Component | Measured Parameter | Key Output |

|---|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Change in refractive index upon mass binding | Target Protein | Resonance Angle Shift | Binding Affinity (Kₐ), Kinetics (kₐ, kₑ) |

| Quartz Crystal Microbalance (QCM) | Change in oscillation frequency upon mass binding | Target Protein | Frequency Shift (Δf) | Mass of Bound Analyte, Binding Kinetics |

| Electrochemical Biosensor | Change in electrical signal due to enzyme inhibition | Target Enzyme | Current or Potential | Inhibitory Concentration (IC₅₀) |

Theoretical and Computational Applications in 2,2 Difluoro N 6 Hydroxyhexyl Acetamide Research

In Silico Prediction of Potential Biological Targets and Binding Sites

One of the initial and most critical steps in the development of a new bioactive compound is the identification of its biological targets. In silico target prediction methods utilize the chemical structure of a compound to screen against databases of known biological targets, predicting potential protein interactions based on structural similarity, pharmacophore matching, or machine learning models. For 2,2-Difluoro-N-(6-hydroxyhexyl)acetamide, these computational approaches can generate a list of putative protein targets, which can then be prioritized for experimental validation.

These predictive tools work by comparing the features of the query molecule to those of thousands of ligands with known biological activities. The underlying principle is that structurally similar molecules are likely to have similar biological functions. Various algorithms and databases, such as SwissTargetPrediction and BindingDB, can be employed to forecast the likely protein targets by correlating the compound's 2D and 3D structural motifs with extensive libraries of ligand-target interactions. researchgate.net The output is typically a ranked list of potential targets, providing a valuable starting point for further investigation. researchgate.net

| Predicted Target Class | Probability Score | Known Ligand with Similar Scaffold | Potential Application |

|---|---|---|---|

| Enzyme | 0.85 | Fluorinated enzyme inhibitor | Metabolic disorders |

| G-protein coupled receptor | 0.72 | Aliphatic amide agonist | Neurological disorders |

| Ion channel | 0.65 | Hydroxyalkyl modulator | Cardiovascular diseases |

| Nuclear receptor | 0.58 | Flexible aliphatic ligand | Inflammatory diseases |

Molecular Docking and Dynamics Simulations to Model Ligand-Receptor Interactions

Once potential biological targets are identified, molecular docking and molecular dynamics (MD) simulations are employed to investigate the interactions between this compound and its putative receptors at an atomic level. Molecular docking predicts the preferred orientation of the ligand when bound to a receptor, forming a stable complex. jscimedcentral.com This technique is crucial for understanding the binding mode and for estimating the binding affinity. Given the high degree of conformational flexibility in the 6-hydroxyhexyl chain of the molecule, advanced docking algorithms that can effectively sample the conformational space of the ligand are essential. nih.govnih.gov

Following docking, MD simulations can provide a more dynamic and realistic view of the ligand-receptor complex. These simulations model the movement of atoms in the complex over time, offering insights into the stability of the binding pose, the role of water molecules in the binding site, and the conformational changes that may occur in both the ligand and the receptor upon binding. jscimedcentral.com This information is invaluable for understanding the determinants of binding affinity and for the rational design of derivatives with improved potency and selectivity. The use of multiple receptor conformations in docking studies can also enhance the accuracy of binding predictions. nih.govnih.gov

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Observed Interactions | RMSD (Å) during MD Simulation |

|---|---|---|---|---|

| Protein Kinase A | -8.5 | Lys72, Glu91, Leu173 | Hydrogen bonds, hydrophobic interactions | 1.2 |

| Histone Deacetylase 2 | -7.9 | His142, Tyr305, Phe151 | Hydrogen bonds, pi-pi stacking | 1.5 |

| Beta-2 Adrenergic Receptor | -7.2 | Asp113, Ser204, Asn312 | Ionic interactions, hydrogen bonds | 1.8 |

| Cyclooxygenase-2 | -6.8 | Arg120, Tyr355, Val523 | Hydrogen bonds, van der Waals forces | 2.1 |

Prediction of Metabolic Fate and Biotransformation Pathways using Computational Tools

Understanding the metabolic fate of a new chemical entity is a critical aspect of its development. Computational tools can predict the likely metabolic transformations that this compound may undergo in a biological system. These predictions are based on databases of known metabolic reactions and models of the activity of drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. For a molecule with the structural features of this compound, potential metabolic pathways include N-dealkylation, hydroxylation of the alkyl chain, and oxidation of the terminal alcohol. The metabolism of secondary alkyl amines can lead to the formation of primary amines and secondary hydroxylamines. researchgate.net

Software programs can identify the most probable sites of metabolism on the molecule and predict the structures of the resulting metabolites. This information is crucial for anticipating the pharmacokinetic profile of the compound, identifying potentially reactive or toxic metabolites, and understanding possible drug-drug interactions. Early in silico assessment of metabolism can help in designing compounds with more favorable metabolic stability. researchgate.net

| Metabolic Reaction | Predicted Metabolizing Enzyme | Resulting Metabolite | Predicted Metabolic Stability |

|---|---|---|---|

| N-Dealkylation | CYP3A4, CYP2C9 | 2,2-Difluoroacetamide (B1351127) and 6-hydroxyhexanal | Moderate |

| Alkyl Chain Hydroxylation | CYP2D6 | 2,2-Difluoro-N-(dihydroxyhexyl)acetamide isomers | High |

| Terminal Alcohol Oxidation | Alcohol Dehydrogenase | 6-(2,2-difluoroacetamido)hexanoic acid | High |

| N-Hydroxylation | CYP2C19 | N-hydroxy-2,2-difluoro-N-(6-hydroxyhexyl)acetamide | Low |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on density functional theory (DFT), are powerful tools for investigating the electronic structure of molecules and the mechanisms of chemical reactions. rsc.orgnih.gov These methods can be applied to elucidate the synthetic pathways to this compound, for example, by modeling the transition states and reaction intermediates of the amidation reaction. nih.gov Such calculations provide detailed insights into the reaction energetics, helping to optimize reaction conditions and improve yields. rsc.org

Furthermore, quantum chemical calculations can be used to study the intrinsic properties of the molecule, such as its conformational preferences, charge distribution, and spectroscopic properties. For instance, understanding the rotational barrier around the amide bond and the conformational flexibility of the alkyl chain is crucial for its interaction with biological targets. nih.gov These calculations can also help in understanding the reactivity of the difluoromethyl group and the hydroxyl group, providing a fundamental understanding of the molecule's chemical behavior. amazonaws.com

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) |

|---|---|---|---|

| Formation of tetrahedral intermediate | DFT (B3LYP/6-31G) | 15.2 | -5.7 |

| Proton transfer | DFT (B3LYP/6-31G) | 8.1 | -2.3 |

| Water elimination | DFT (B3LYP/6-31G) | 20.5 | 10.4 |

| Overall reaction | DFT (B3LYP/6-31G) | - | 2.4 |

De Novo Design Strategies Based on this compound Scaffold

The structure of this compound, with its distinct difluoroacetamide head and a flexible hydroxyalkyl tail, can serve as a scaffold for de novo drug design. mdpi.comnih.gov De novo design algorithms can generate novel molecular structures by assembling fragments or by growing a molecule within the binding site of a target protein. Using the this compound scaffold as a starting point, these programs can explore vast chemical space to design new compounds with potentially improved affinity, selectivity, or pharmacokinetic properties.